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Compound of Interest

1-(4-
Compound Name:
Trifluoromethylphenyl)imidazole

Cat. No.: B1329844

An In-depth Technical Guide to the Chemical Structure and Analysis of 1-(4-
Trifluoromethylphenyl)imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure,
physicochemical properties, and analytical methodologies for 1-(4-
trifluoromethylphenyl)imidazole. This compound is of significant interest in medicinal
chemistry and drug development due to the unique electronic properties imparted by the
trifluoromethyl group and the biological activity associated with the imidazole moiety.[1] This
document outlines key analytical techniques for its characterization, including spectroscopic
and chromatographic methods, and provides a logical workflow for its analysis. All quantitative
data is summarized in structured tables, and a detailed visualization of the analytical workflow
is provided.

Chemical Structure and Identification

1-(4-Trifluoromethylphenyl)imidazole is an organic compound featuring an imidazole ring
linked to a trifluoromethyl-substituted phenyl group.[1] The trifluoromethyl group significantly
enhances the compound's lipophilicity and metabolic stability, making it a valuable moiety in the
design of pharmacologically active agents.[1]
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Chemical Structure:

Table 1: Chemical Identifiers

Identifier Value

IUPAC Name 1-[4-(trifluoromethyl)phenyl]-1H-imidazole

CAS Number 25371-98-6

Molecular Formula C1oH7F3N2[2][3]

Molecular Weight 212.17 g/mol [2][3]

nChi INChl=1S/C10H7F3N2/c11-10(12,13)8-1-3-9(4-
2-8)15-6-5-14-7-15/h1-7H[2]

SMILES C1=CN(C=N1)C2=CC=C(C=C2)C(F)(F)F

Physicochemical Properties

The physicochemical properties of 1-(4-trifluoromethylphenyl)imidazole are crucial for its
handling, formulation, and biological activity.

Table 2: Physicochemical Data

Property Value Source
Melting Point 71°C [4]
Boiling Point 90 °C (at 0.1 mmHg) [4]

- Soluble in organic solvents,
Solubility o o Vendor Data
limited solubility in water.[1]

Appearance Solid [5]

Spectroscopic Analysis

Spectroscopic techniques are fundamental for the structural elucidation and purity assessment
of 1-(4-trifluoromethylphenyl)imidazole.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for 1-(4-trifluoromethylphenyl)imidazole are not readily
available in the public domain, the expected chemical shifts can be predicted based on the
analysis of similar structures. The *H NMR spectrum would show signals for the protons on the
imidazole ring and the phenyl ring. The 3C NMR spectrum would display distinct signals for
each carbon atom, with the trifluoromethyl group's carbon showing a characteristic quartet due
to C-F coupling.

Table 3: Predicted *H NMR Chemical Shifts

Predicted Chemical Shift

Proton Multiplicity
(ppm)

Imidazole H-2 7.8-8.2 S

Imidazole H-4/H-5 7.2-75 m

Phenyl H-2'/H-6' 76-7.8 d

Phenyl H-3'/H-5' 75-7.7 d

Table 4: Predicted 3C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm)
Imidazole C-2 135 -140

Imidazole C-4 128 - 132

Imidazole C-5 118 - 122

Phenyl C-1' 138 - 142

Phenyl C-2'/C-6' 126 - 130 (q)

Phenyl C-3/C-5' 120 - 124

Phenyl C-4' 128 - 132 (q)

CFs 122 - 126 (q)
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Infrared (IR) Spectroscopy

The IR spectrum of 1-(4-trifluoromethylphenyl)imidazole would exhibit characteristic
absorption bands corresponding to the various functional groups present in the molecule. The
NIST WebBook provides a gas-phase IR spectrum of this compound.[6]

Table 5: Characteristic IR Absorption Bands

Wavenumber (cm—?) Vibration

3100-3000 Aromatic C-H Stretch

1610, 1520, 1450 Aromatic C=C Bending

1325 C-N Stretch

1100-1300 C-F Stretch (strong)

840 p-substituted Phenyl C-H Bend

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the
compound. The molecular ion peak (M+) would be observed at m/z 212.

Table 6: Expected Mass Spectrometry Fragmentation

miz Fragment
212 [M]*

193 M - F]*
145 [M - CFs]*
116 [CeHaN2]*
69 [CF3]*

Experimental Protocols
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Detailed experimental protocols are essential for reproducible and accurate analysis.

NMR Spectroscopy

e Sample Preparation: Dissolve 5-10 mg of 1-(4-trifluoromethylphenyl)imidazole in 0.5-0.7
mL of a deuterated solvent (e.g., CDCIs, DMSO-ds) in an NMR tube.

 Instrument: A 400 MHz or higher field NMR spectrometer is recommended.
e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2
seconds.

o Use tetramethylsilane (TMS) as an internal standard (O ppm).
e 13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.

o Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay
of 2-5 seconds.

FT-IR Spectroscopy

e Sample Preparation:

o KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to
a fine powder and press it into a transparent pellet using a hydraulic press.

o ATR: Place a small amount of the solid sample directly onto the ATR crystal.
e Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

e Acquisition:
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o Record a background spectrum of the empty sample compartment or the clean ATR

crystal.
o Record the sample spectrum from 4000 to 400 cm~1.

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).

e Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g.,
Electrospray lonization - ESI, or Electron Impact - El).

e Acquisition:

o ESI: Infuse the sample solution directly into the source or inject it via an HPLC system.
Acquire the spectrum in positive ion mode.

o EI: Introduce the sample via a direct insertion probe or a gas chromatograph. An ionization
energy of 70 eV is typically used.

o Scan a mass range appropriate for the expected molecular weight and fragments (e.g.,
m/z 50-300).

Analytical Workflow

A logical workflow ensures a comprehensive analysis of 1-(4-
trifluoromethylphenyl)imidazole.
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Synthesis & Purification

Synthesis of 1-(4-Trifluoromethylphenyl)imidazole
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Caption: Analytical workflow for 1-(4-Trifluoromethylphenyl)imidazole.

Applications in Drug Development

The imidazole nucleus is a common scaffold in many pharmaceutical agents, exhibiting a wide

range of biological activities, including antifungal and anticancer properties.[1] The addition of a

trifluoromethylphenyl group can enhance a molecule's binding affinity to target proteins and

improve its pharmacokinetic profile. 1-(4-Trifluoromethylphenyl)imidazole and its derivatives

are therefore of considerable interest for the development of novel therapeutic agents.
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Conclusion

This technical guide has provided a detailed overview of the chemical structure and analysis of
1-(4-trifluoromethylphenyl)imidazole. The presented data and protocols offer a solid
foundation for researchers and scientists working with this compound. The combination of
spectroscopic and chromatographic techniques, as outlined in the analytical workflow, is
essential for its unambiguous identification, purity assessment, and further development in
medicinal chemistry applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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